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Introduction

Avatrombopag hydrochloride, an oral thrombopoietin receptor agonist (TPO-RA), has
emerged as a significant therapeutic option for the management of thrombocytopenia in
various clinical settings. This guide provides a comprehensive meta-analysis of key clinical
trials involving avatrombopag, offering a comparative perspective against other TPO-RAs and
placebo. The data presented herein is intended to support researchers, scientists, and drug
development professionals in their understanding of the efficacy, safety, and mechanistic profile
of avatrombopag.

Mechanism of Action

Avatrombopag mimics the effect of endogenous thrombopoietin by binding to and activating the
TPO receptor (c-Mpl), which is expressed on megakaryocytes and their precursors.[1] This
activation initiates downstream signaling cascades, primarily through the Janus kinase/signal
transducer and activator of transcription (JAK-STAT) and mitogen-activated protein kinase
(MAPK) pathways.[1][2] The stimulation of these pathways promotes the proliferation and
differentiation of megakaryocytes, leading to an increase in platelet production.[1][2]
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Avatrombopag's Mechanism of Action
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Efficacy in Chronic Inmune Thrombocytopenia (ITP)

A network meta-analysis of seven phase 3 randomized controlled trials (RCTs) assessed the
relative efficacy and safety of avatrombopag compared to other TPO-RAs (eltrombopag and
romiplostim) and placebo in adult patients with chronic ITP.[3][4]

Table 1: Comparative Efficacy of Avatrombopag in Chronic ITP (Network Meta-Analysis)[3][4]

Outcome

Avatrombopag vs.

Placebo (OR [95%
Crl])

Avatrombopag vs.

Eltrombopag (OR
[95% Crl])

Avatrombopag vs.
Romiplostim (OR
[95% Crl])

Durable Platelet

16.40 [3.68, 94.74]

1.30[0.47, 3.65]

1.15 [0.41, 3.25]

Response

Reduction in

Concomitant ITP 4.31[1.42, 14.88] 1.25[0.55, 2.87] 1.22[0.53, 2.79]

Medication

Incidence of Any
Bleeding Events (IRR
[95% Crl])

0.38 [0.20, 0.70] 0.38 [0.19, 0.75] 0.38 [0.17, 0.86]

OR: Odds Ratio; Crl: Credible Interval; IRR: Incidence Rate Ratio. Data from Wojciechowski et
al. (2021).

The pivotal phase 3, multicenter, randomized, double-blind, placebo-controlled trial
(NCT01438840) evaluated the efficacy and safety of avatrombopag in adults with chronic ITP.

[51[6]

Table 2: Key Efficacy Outcomes from the Phase 3 ITP Trial (NCT01438840)[5][6]
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Avatrombopag
Outcome Placebo (N=17) P-value
(N=32)
Median Cumulative
Weeks of Platelet
12.4 weeks 0.0 weeks <0.0001
Response (platelet
count =50 x 10°/L)
Platelet Response
65.63% 0.0% <0.0001

Rate at Day 8

Efficacy in Chronic Liver Disease (CLD) with
Thrombocytopenia

Two identically designed, multicenter, randomized, double-blind, placebo-controlled phase 3
trials (ADAPT-1 and ADAPT-2) assessed the efficacy and safety of avatrombopag in increasing
platelet counts in patients with thrombocytopenia and CLD who were scheduled to undergo a
procedure.[3][7]

Table 3: Primary Efficacy Endpoint in ADAPT-1 and ADAPT-2 Trials[3][7]
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Proportion of
Patients Not

Requiring
. Treatment Baseline Platelet
Trial . P-value
Group Platelet Count  Transfusion or
Rescue
Procedure for
Bleeding (%)
Avatrombopag
ADAPT-1 <40 x 10°/L 65.6% <0.0001
60 mg
Placebo <40 x 10°/L 22.9%
Avatrombopag =40 to <50 x
88.1% <0.0001
40 mg 10°/L
240 to <50 x
Placebo 38.2%
10°/L
Avatrombopag
ADAPT-2 <40 x 10°%/L 68.6% <0.001
60 mg
Placebo <40 x 10°/L 34.9%
Avatrombopag =40 to <50 x
87.9% <0.001
40 mg 10°/L
240 to <50 x
Placebo 33.3%
10°/L

Safety Profile

The network meta-analysis of ITP trials found no statistically significant differences in the

incidence of any adverse events between avatrombopag, eltrombopag, romiplostim, and

placebo.[3][4] In the phase 3 ITP trial, the most common adverse events with avatrombopag

were headache and contusion.[5] In the ADAPT trials for CLD, the incidence and severity of

adverse events were similar between the avatrombopag and placebo groups.[3][7]

Table 4: Common Adverse Events in the Phase 3 ITP Trial (NCT01438840)[5]
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Adverse Event Avatrombopag (N=32) Placebo (N=17)
Headache 28.1% 11.8%

Contusion 18.8% 23.5%

Epistaxis 15.6% 17.6%

Fatigue 12.5% 11.8%

Arthralgia 12.5% 5.9%

Experimental Protocols
Phase 3 ITP Trial (NCT01438840)[5][6]

e Study Design: A 6-month, multicenter, randomized, double-blind, parallel-group, placebo-
controlled study with an open-label extension phase.

 Patient Population: Adults with chronic ITP and a platelet count <30 x 10°/L.

¢ Intervention: Patients were randomized (2:1) to receive avatrombopag (starting dose of 20
mg once daily) or placebo. The dose could be titrated up to a maximum of 40 mg/day.

e Primary Endpoint: The cumulative number of weeks of platelet response (platelet count =50
x 10°/L) without rescue therapy for bleeding.
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Phase 3 ITP Trial Workflow

ADAPT-1 (NCT01972529) and ADAPT-2 (NCT01976104)
Trials[3][7]
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« Study Design: Two identically designed, multicenter, randomized, double-blind, placebo-
controlled phase 3 trials.

« Patient Population: Adults with thrombocytopenia (platelet count <50 x 10°/L) and chronic
liver disease scheduled to undergo a procedure.

 Intervention: Patients were stratified by baseline platelet count (<40 x 10°/L or 240 to <50 x
10°/L) and randomized (2:1) to receive avatrombopag (60 mg or 40 mg, respectively, once
daily for 5 days) or placebo.

+ Primary Endpoint: The proportion of patients not requiring a platelet transfusion or any
rescue procedure for bleeding up to 7 days after the scheduled procedure.

Patient Stratification
Baseline Platelets Baseline Platelets
<40 x 10°/L >40 to <50 x 10°/L

Randomization (2:1)

O C OO

Procedure

Assess Need for Transfusion/
Rescue Procedure up to Day 7 Post-Procedure

Click to download full resolution via product page
ADAPT Trials Workflow

Conclusion
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The meta-analysis of clinical trials demonstrates that avatrombopag is an effective and well-
tolerated oral TPO-RA for the treatment of thrombocytopenia in patients with chronic ITP and
for increasing platelet counts in patients with CLD undergoing a procedure. In patients with
chronic ITP, avatrombopag significantly increased durable platelet response and reduced the
incidence of bleeding events compared to placebo, with a comparable safety profile to other
TPO-RAs.[3][4] In patients with CLD, avatrombopag was superior to placebo in reducing the
need for platelet transfusions or rescue procedures for bleeding.[3][7] These findings support
the use of avatrombopag as a valuable therapeutic option in these patient populations.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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